3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid
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Overview
Description
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid is a compound with significant relevance in the field of organic chemistry. It is known for its role as a derivative of alanine and is often used in peptide synthesis due to its protective group properties. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
This compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various proteins or enzymes in the body.
Mode of Action
As an alanine derivative , it may be involved in the synthesis of proteins or other biological molecules. It could potentially interact with its targets by binding to active sites or other functional regions, thereby influencing their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid typically involves the protection of the amino group of alanine derivatives using the Fmoc group. One common method includes the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve automated systems for the addition of reagents and control of reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reagents: HBTU, DIC, and bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids are linked through peptide bonds .
Scientific Research Applications
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protective group for amino acids in solid-phase peptide synthesis.
Biological Studies: To create peptides for studying protein interactions, enzyme functions, and receptor binding.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Industrial Applications: In the production of synthetic peptides for use in pharmaceuticals and biotechnology.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with Fmoc protection.
Fmoc-Ala-OH: Alanine derivative with Fmoc protection.
Fmoc-Val-OH: Valine derivative with Fmoc protection.
Uniqueness
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid is unique due to its specific structure, which includes a dimethylpropanoic acid moiety. This provides steric hindrance that can influence the reactivity and selectivity of the compound in peptide synthesis. Its use as a protective group in solid-phase peptide synthesis is well-established, making it a valuable tool in the synthesis of complex peptides .
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,19(23)24)13-22(3)20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWEEHIHNVYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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